molecular formula C22H18N2O3S B2458243 N-(4-ethylphenyl)-3-(thiophene-2-amido)-1-benzofuran-2-carboxamide CAS No. 888462-15-5

N-(4-ethylphenyl)-3-(thiophene-2-amido)-1-benzofuran-2-carboxamide

Cat. No.: B2458243
CAS No.: 888462-15-5
M. Wt: 390.46
InChI Key: HPUDXNPBDTYHRR-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-3-(thiophene-2-amido)-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the benzofuran core, along with the thiophene and carboxamide groups, suggests that this compound may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-3-(thiophene-2-amido)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate starting materials such as phenols and aldehydes.

    Introduction of the Thiophene Group: Thiophene can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.

    Formation of the Carboxamide Group: This step involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester, to form the amide bond.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-3-(thiophene-2-amido)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biological studies.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-3-(thiophene-2-amido)-1-benzofuran-2-carboxamide would depend on its specific interactions with biological targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds with similar benzofuran cores.

    Thiophene Derivatives: Compounds containing thiophene rings.

    Carboxamide Compounds: Molecules with carboxamide functional groups.

Uniqueness

The unique combination of the benzofuran, thiophene, and carboxamide groups in N-(4-ethylphenyl)-3-(thiophene-2-amido)-1-benzofuran-2-carboxamide may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(4-ethylphenyl)-3-(thiophene-2-carbonylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S/c1-2-14-9-11-15(12-10-14)23-22(26)20-19(16-6-3-4-7-17(16)27-20)24-21(25)18-8-5-13-28-18/h3-13H,2H2,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPUDXNPBDTYHRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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